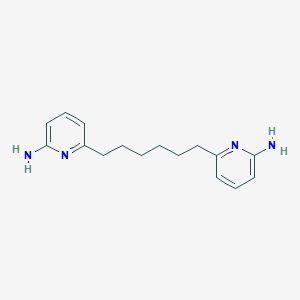![molecular formula C13H18BrNO2 B14250888 2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide CAS No. 402755-63-9](/img/structure/B14250888.png)
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide is a chemical compound with the molecular formula C13H18BrNO2 It is a benzamide derivative characterized by the presence of a bromine atom at the second position of the benzene ring and a hydroxy group attached to a dimethylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the second position of the benzene ring.
Amidation: The brominated benzamide is then reacted with (2S)-1-hydroxy-3,3-dimethylbutan-2-amine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The amide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Major Products
Substitution: Products include azides, thiocyanates, and alkoxides.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl side chain.
2-bromo-N-(2-hydroxypropyl)benzamide: Similar structure but with a hydroxypropyl side chain.
2-bromo-N-(2-hydroxybutyl)benzamide: Similar structure but with a hydroxybutyl side chain.
Uniqueness
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide is unique due to the presence of the (2S)-1-hydroxy-3,3-dimethylbutan-2-yl side chain, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
402755-63-9 |
|---|---|
Fórmula molecular |
C13H18BrNO2 |
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)11(8-16)15-12(17)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Clave InChI |
VOTVZZHTVSQQHZ-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CO)NC(=O)C1=CC=CC=C1Br |
SMILES canónico |
CC(C)(C)C(CO)NC(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


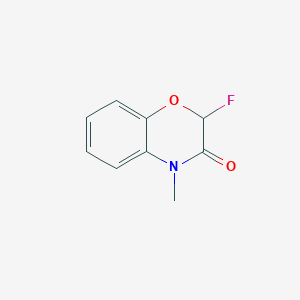
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
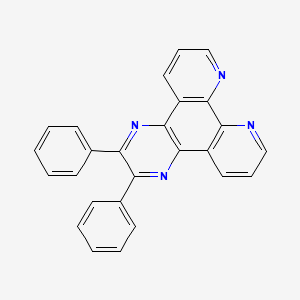
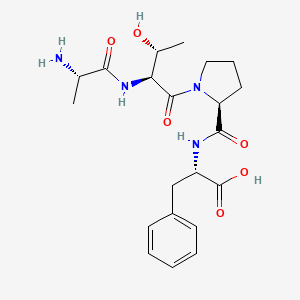
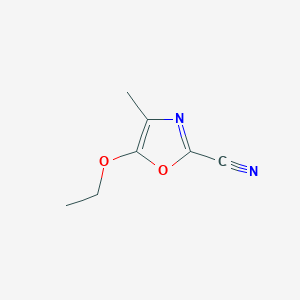

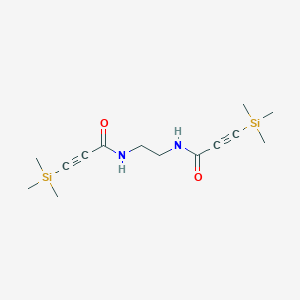
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)

